![molecular formula C10H13FN2O3S B3102293 [(5-Fluoro-1H-indol-2-yl)methyl]amine methanesulfonate CAS No. 1416711-54-0](/img/structure/B3102293.png)
[(5-Fluoro-1H-indol-2-yl)methyl]amine methanesulfonate
Vue d'ensemble
Description
[(5-Fluoro-1H-indol-2-yl)methyl]amine methanesulfonate is a useful research compound. Its molecular formula is C10H13FN2O3S and its molecular weight is 260.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Enantioselective Synthesis
The compound has been used in enantioselective synthesis. For instance, an organocatalytic, highly enantioselective addition of fluorinated compounds to α,β-unsaturated aldehydes was reported, highlighting the potential use of related compounds in stereoselective synthesis (Kamlar et al., 2010).
Catalysis in Glycosylation
It plays a role in the catalysis of glycosylation reactions. For example, glycosyl methanesulfonates engage in regio- and stereoselective couplings with pyranoside and furanoside acceptors, suggesting its utility in complex carbohydrate synthesis (D’Angelo & Taylor, 2016).
Quality Control in Drug Manufacturing
This compound has been involved in quality control strategies in drug manufacturing, particularly in controlling genotoxic impurities (Cimarosti et al., 2010).
Particle Formation Studies
Studies have used methanesulfonate derivatives in understanding new particle formation, particularly in atmospheric chemistry, which could have implications for environmental science and climate research (Shen et al., 2019).
Radiosynthesis Applications
Its derivatives have been used in the radiosynthesis of fluorinated compounds, suggesting applications in imaging and radiopharmaceuticals (Kiesewetter & Eckelman, 2004).
Ligand Synthesis
It has been involved in the synthesis of novel ligands, like 5-HT6 receptor ligands, indicating its utility in medicinal chemistry and drug design (Bernotas et al., 2004).
Stereospecific Introduction of Amino Function
This compound has been used in the stereospecific introduction of amino functions onto specific molecular frameworks, demonstrating its application in the synthesis of complex organic molecules (Uenishi et al., 2004).
Propriétés
IUPAC Name |
(5-fluoro-1H-indol-2-yl)methanamine;methanesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2.CH4O3S/c10-7-1-2-9-6(3-7)4-8(5-11)12-9;1-5(2,3)4/h1-4,12H,5,11H2;1H3,(H,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLROZERRLXKJLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1=CC2=C(C=C1F)C=C(N2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


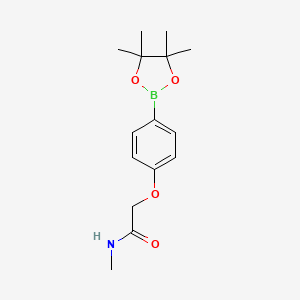

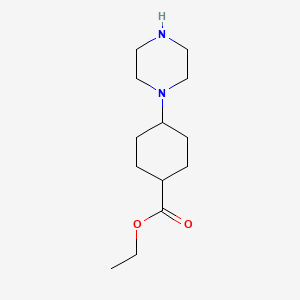


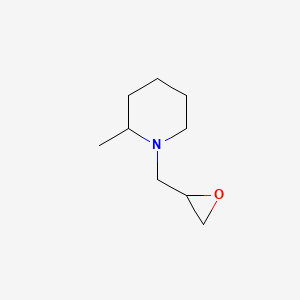
![tert-Butyl (3aR,7aR)-octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B3102250.png)
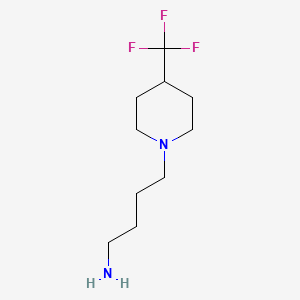
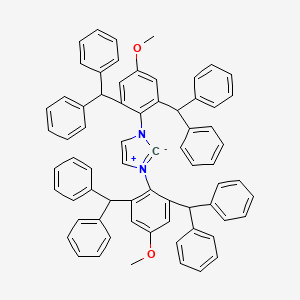
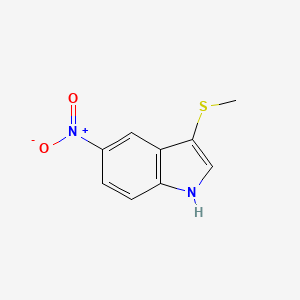

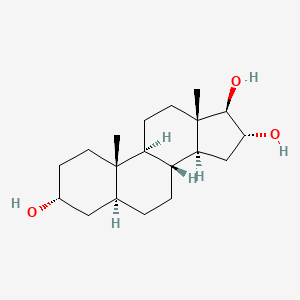
![3-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B3102298.png)
![7-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3102304.png)
